1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole core fused with a pyridine ring, and is further substituted with a benzylpiperazine and a propyl group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with formic acid or its equivalents.
Cyclization and Substitution: The benzimidazole core is then fused with a pyridine ring through cyclization reactions.
Final Assembly:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and benzimidazole moieties.
Common reagents include halogenating agents, acids, and bases, depending on the desired transformation. Major products from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 1-(4-Chlorobenzyl)-1-piperazinyl-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(4-Methylbenzyl)-1-piperazinyl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Compared to these compounds, 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5/c1-2-8-21-17-25(30-15-13-29(14-16-30)19-20-9-4-3-5-10-20)31-24-12-7-6-11-23(24)28-26(31)22(21)18-27/h3-7,9-12,17H,2,8,13-16,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBFNYJBZSENV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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